molecular formula C6H4Br2N2O B13148386 2,4-Dibromonicotinamide

2,4-Dibromonicotinamide

Cat. No.: B13148386
M. Wt: 279.92 g/mol
InChI Key: WIMOTLPZJOQZPB-UHFFFAOYSA-N
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Description

2,4-Dibromonicotinamide is a halogenated nicotinamide derivative characterized by bromine substitutions at the 2- and 4-positions of the pyridine ring. Its structure combines the nicotinamide backbone—a fragment of nicotinamide adenine dinucleotide (NAD)—with bromine atoms, which enhance electrophilicity and influence intermolecular interactions. Limited data on its specific applications are available in the provided evidence, but its structural analogs suggest roles in enzyme inhibition or antimicrobial activity .

Properties

Molecular Formula

C6H4Br2N2O

Molecular Weight

279.92 g/mol

IUPAC Name

2,4-dibromopyridine-3-carboxamide

InChI

InChI=1S/C6H4Br2N2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11)

InChI Key

WIMOTLPZJOQZPB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromonicotinamide typically involves the bromination of nicotinamide. One common method is the reaction of nicotinamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for the precise addition of bromine and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

    Substitution Reactions: Products include various substituted nicotinamide derivatives, depending on the nucleophile used.

    Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents employed.

Scientific Research Applications

2,4-Dibromonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where brominated compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromonicotinamide involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between 2,4-dibromonicotinamide and structurally related compounds:

Compound Substituents Melting Point Key Structural Features Source
This compound Br at 2- and 4-positions Not reported Pyridine ring with Br and amide group
4,6-Dibromonicotinamide Br at 4- and 6-positions 164°C Br substitution at meta positions
5-Bromo-2,4-dichloropyrimidine Br at 5-, Cl at 2- and 4- Not reported Pyrimidine ring with mixed halogens
2,4-Dibromobiphenyl Br at 2- and 4-positions Not reported Biphenyl system with Br substitutions

Key Observations :

  • Substitution Position : The position of bromine atoms significantly affects physicochemical properties. For example, 4,6-dibromonicotinamide exhibits a higher melting point (164°C) than its 2,4-isomer, likely due to enhanced symmetry and packing efficiency in the crystal lattice .
  • Core Structure : Nicotinamide derivatives (pyridine-based) differ from biphenyl or pyrimidine analogs in hydrogen-bonding capacity and solubility, impacting their suitability for biological applications .
Reactivity in Cross-Coupling Reactions

Brominated nicotinamides are valuable intermediates in Suzuki-Miyaura or Ullmann couplings. The 2,4-dibromo substitution pattern offers two reactive sites for sequential functionalization, a feature shared with 2,4-dibromobiphenyl . However, steric hindrance near the amide group in this compound may reduce reactivity compared to less bulky analogs like 2,4-dibromoaniline.

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